Ciwujiano side C3

Description

Properties

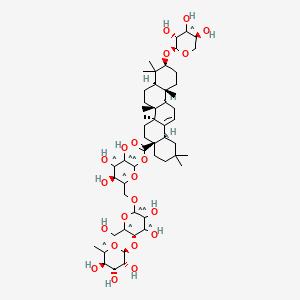

Molecular Formula |

C53H76O21 |

|---|---|

Molecular Weight |

1049.2 g/mol |

InChI |

InChI=1S/C53H76O21/c1-23-32(56)35(59)39(63)45(69-23)73-42-27(20-54)70-43(41(65)37(42)61)68-22-28-34(58)36(60)40(64)46(71-28)74-47(66)53-17-15-48(2,3)19-25(53)24-9-10-30-50(6)13-12-31(72-44-38(62)33(57)26(55)21-67-44)49(4,5)29(50)11-14-52(30,8)51(24,7)16-18-53/h9,25-26,29-32,34-35,38-39,42,44-45,54-65H,10-22H2,1-8H3/t25-,26-,29-,30+,31-,32-,34+,35+,38+,39+,42+,44-,45-,50-,51+,52+,53-/m0/s1 |

InChI Key |

NWCIJNNNNCBODK-WMZYDICNSA-N |

Isomeric SMILES |

C[C]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C](O[C]([C]([C]2O)O)OC[C]3[C@H]([C]([C]([C](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Canonical SMILES |

C[C]1C(C(C(C(O1)OC2[C](O[C]([C]([C]2O)O)OC[C]3C([C]([C]([C](O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C([C](C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Primary Plant Sources

The primary natural sources of Ciwujianoside C3 include:

These plant species, belonging to the Araliaceae family, have been used in traditional Chinese medicine for centuries, known as "Ciwujia" in Chinese traditional medicine systems.

Raw Material Processing

Prior to extraction, proper processing of plant material is essential to ensure optimal yield and quality of Ciwujianoside C3. The standard procedure involves:

- Collection of fresh leaves during the appropriate harvest season

- Drying the leaves at a controlled temperature of 60°C until completely dry

- Grinding the dried leaves into a fine powder to increase surface area for extraction

- Storing the powdered material in a cool, dry place until extraction

A critical parameter in this pre-extraction phase is the drying temperature, as excessive heat can lead to degradation of saponin compounds. Research has shown that drying temperatures between 50-60°C provide an optimal balance between efficient drying and preservation of bioactive compounds.

Extraction Methods

Several extraction methods have been developed for isolating Ciwujianoside C3 from plant material, with variations in solvent systems, extraction techniques, and process parameters.

Conventional Solvent Extraction

The most common method for initial extraction involves hydroalcoholic solvent systems:

Table 1. Conventional Extraction Parameters for Ciwujianoside C3

The extraction procedure typically follows these steps:

- Mix leaf powder with the ethanol/water mixture in appropriate proportions

- Subject the mixture to ultrasonic extraction using a digital ultrasonic cell disruptor at 120W for 15 minutes

- Filter the extract to remove plant debris

- Concentrate the filtrate under reduced pressure

Reflux Extraction Method

An alternative method that has been successfully employed for related ciwujianosides involves reflux extraction:

- Crush the dried leaves to increase surface area

- Extract with 70% ethanol under reflux conditions for three hours (based on protocols for related compounds)

- Filter the extract and concentrate under vacuum

This method has shown good results for related compounds such as Ciwujianoside B and may be applicable to Ciwujianoside C3 extraction with appropriate modifications.

Sequential Solvent Partitioning

To improve purity after initial extraction, a sequential solvent partitioning approach has proven effective:

- Extract the crude material as described above

- Partition the extract with petroleum ether to remove lipophilic compounds including pigments

- Further partition with water-saturated n-butanol to extract saponins selectively

- Concentrate the n-butanol fraction under vacuum

This approach effectively concentrates saponins in the n-butanol fraction while removing many impurities in the petroleum ether and aqueous phases.

Purification Techniques

The purification of Ciwujianoside C3 from crude extracts requires multiple chromatographic steps to achieve high purity.

Column Chromatography

Initial purification typically employs silica gel column chromatography:

- Dissolve the dried extract in a minimal volume of an appropriate solvent

- Load the solution onto a silica gel column

- Elute with gradient solvent systems, typically starting with chloroform:methanol mixtures and increasing methanol ratio

Preparative HPLC Purification

For final purification to obtain high-purity Ciwujianoside C3, preparative HPLC is commonly employed:

Table 2. Preparative HPLC Parameters for Ciwujianoside C3 Purification

The procedure typically follows these steps:

- Dissolve partially purified extract in an appropriate solvent (typically methanol or acetonitrile/water mixture)

- Filter through a 0.22 μm membrane to remove particulates

- Inject onto the preparative HPLC system

- Collect fractions containing Ciwujianoside C3

- Concentrate collected fractions and confirm purity by analytical HPLC

- Lyophilize (freeze-dry) the purified compound

Chemical Synthesis Approaches

Semi-Synthetic Methods

Although total synthesis of Ciwujianoside C3 presents significant challenges due to its structural complexity, semi-synthetic approaches have been explored:

- The synthesis may involve the use of chiral azides derived from C-2 substituted glycals, allowing for stereoselective introduction of functional groups

- This approach is advantageous due to its mild reaction conditions, which help maintain the integrity of sensitive functional groups

- The compound participates in various chemical reactions, including nucleophilic substitutions and coupling reactions, such as click chemistry to form triazoles under copper-catalyzed conditions

Glycosylation Approaches

For the preparation of the glycosidic portions of Ciwujianoside C3:

- Synthesis of chiral C3-synthons may be performed using protected D-mannitol as starting material

- Oxidative cleavage of vicinal diols using ruthenium-catalyzed methods can generate key intermediates

- Stereoselective glycosylation reactions can be employed to attach the sugar moieties to the aglycone

These approaches are technically demanding and currently primarily used in research settings rather than for large-scale production.

Analytical Methods for Characterization

HPLC Analysis

High-performance liquid chromatography (HPLC) is commonly used for purity assessment and quantification:

- Column: C18 reverse-phase column

- Mobile phase: Acetonitrile/water mixtures, often with minor additions of acetic acid (0.04%)

- Detection: UV detection at appropriate wavelengths, often coupled with refractive index detection or ELSD (Evaporative Light Scattering Detection)

- Purity determination: Area normalization method, with >98% purity typically considered acceptable for research applications

Advanced Analytical Techniques

For structural confirmation and detailed characterization:

- UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) using systems such as SHIMADZU CBM30A coupled with Applied Biosystems 4500 Q TRAP

- NMR spectroscopy (1H, 13C, 2D experiments) for structural confirmation

- Infrared spectroscopy for functional group identification

- Optical rotation for confirming stereochemical integrity

Chemical Reactions Analysis

Types of Reactions

Ciwujianoside C3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.

Common Reagents and Conditions

Common reagents used in the reactions involving ciwujianoside C3 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of ciwujianoside C3 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .

Scientific Research Applications

Ciwujianoside C3 has a wide range of scientific research applications:

Mechanism of Action

Ciwujianoside C3 exerts its effects through multiple molecular targets and pathways. It inhibits the production of proinflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) pathways . Additionally, it enhances cognitive functions by modulating neurotransmitter levels and promoting neuronal health .

Comparison with Similar Compounds

Research Findings and Challenges

- Analytical Methods: this compound’s quantification often employs HPLC (as in ), but its structural complexity necessitates advanced techniques like UPLC-QTOF-MS for unambiguous identification .

- Synthesis: Unlike Escin or Astragaloside IV, which have semi-synthetic routes, this compound is primarily extracted from natural sources, limiting scalability .

- Clinical Relevance: While Ginsenoside Rb1 and Escin are FDA-recognized in adjuvant therapies, this compound remains understudied in human trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.